Nocardicin A

Catalog No.
S537446
CAS No.
39391-39-4
M.F
C23H24N4O9
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nocardicin A

CAS Number

39391-39-4

Product Name

Nocardicin A

IUPAC Name

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

Molecular Formula

C23H24N4O9

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1

InChI Key

CTNZOGJNVIFEBA-TWTPMLPMSA-N

SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

nocarcidins, nocardicin, nocardicin A, nocardicin A, sodium salt, nocardicin B

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N

The exact mass of the compound Nocardicin A is 500.1543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. It belongs to the ontological category of D-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nocardicin A is a monocyclic β-lactam antibiotic belonging to the monobactam subclass. It is produced by the actinomycete Nocardia uniformis subsp. tsuyamenensis through a complex biosynthetic pathway involving non-ribosomal peptide synthetases. Structurally, nocardicin A is related to other β-lactam antibiotics such as penicillin and cephalosporins, featuring a unique oxime functional group that contributes to its biological activity and stability against β-lactamases, enzymes that typically degrade β-lactam antibiotics .

The biosynthesis of nocardicin A involves several key enzymatic reactions. The critical enzyme, nocardicin-A epimerase, catalyzes the conversion of nocardicin C to nocardicin A by oxidizing the primary amine at the C-2′ position to form the oxime group . This reaction is crucial as it determines the antibiotic's efficacy and resistance profile. Additionally, the formation of the β-lactam ring is facilitated by non-ribosomal peptide synthetases, which assemble the precursor peptides into the final antibiotic structure .

Nocardicin A exhibits significant antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to other β-lactam antibiotics. The presence of the oxime group enhances its stability against hydrolysis by β-lactamases, making it effective in treating infections caused by resistant bacterial strains . Research has shown that nocardicin A can also exhibit antifungal properties, although its primary application remains in antibacterial therapy .

The synthesis of nocardicin A can be achieved through fermentation processes using Nocardia uniformis strains under controlled conditions. The biosynthetic pathway involves two key non-ribosomal peptide synthetases: NocA and NocB, which are responsible for assembling the amino acid precursors into the final antibiotic structure . Chemical synthesis routes have also been explored, including chiral synthesis methods for key intermediates like D-homoserine, which is essential for constructing the nocardicin backbone .

Nocardicin A is primarily used as an antibiotic in clinical settings, particularly for treating infections caused by Gram-negative bacteria. Its unique structure allows it to serve as a template for developing new derivatives with enhanced efficacy or reduced side effects. Additionally, research into nocardicin A has implications for drug design in combating antibiotic resistance .

Studies have demonstrated that nocardicin A interacts with various bacterial enzymes involved in cell wall synthesis. Its binding affinity for penicillin-binding proteins indicates a competitive inhibition mechanism similar to other β-lactams. Furthermore, research on its interactions with β-lactamases has revealed insights into its stability and resistance mechanisms . Investigations into potential synergistic effects with other antibiotics are ongoing to enhance therapeutic outcomes against resistant bacterial strains.

Nocardicin A shares structural and functional similarities with several other compounds in the β-lactam family. Notable comparisons include:

CompoundStructure TypeOriginUnique Features
PenicillinCyclic β-lactamPenicillium fungiFirst discovered antibiotic; widely used
CephalosporinCyclic β-lactamCephalosporium fungiBroader spectrum; more resistant to β-lactamases
MonobactamsMonocyclic β-lactamSyntheticEffective against Gram-negative bacteria; stable
Isonocardicin AMonocyclic β-lactamNocardia speciesStructural isomer of nocardicin A

Nocardicin A's uniqueness lies in its specific oxime functional group and its production from actinomycete sources, distinguishing it from both naturally occurring and synthetic β-lactams . Its ability to resist degradation by certain β-lactamases further enhances its therapeutic potential compared to similar compounds.

The monocyclic beta-lactam antibiotic Nocardicin A represents a significant contribution to the monobactam class of antimicrobial compounds. This naturally occurring antibiotic is produced by several actinomycete species, with distinct production characteristics and biosynthetic capabilities that have been extensively studied since its discovery in 1976 [1].

Primary Producer Organisms

Nocardia uniformis subsp. tsuyamanensis ATCC 21806

Nocardia uniformis subsp. tsuyamanensis ATCC 21806 stands as the primary and most extensively characterized producer of Nocardicin A [2] [3]. This soil-dwelling actinomycete was originally isolated and identified as the producing organism strain WS 1571, which was subsequently designated as Nocardia uniformis subsp. tsuyamanensis ATCC 21806 [1]. The organism exhibits typical characteristics of gram-positive, high-GC content, aerobic, acid-fast bacteria with branching filamentous morphology under microscopic examination [4].

The strain demonstrates optimal growth conditions at 28°C with cultivation periods ranging from 4 to 7 days on appropriate media [5]. Nocardia uniformis subsp. tsuyamanensis ATCC 21806 produces Nocardicin A as the major metabolite alongside several structurally related compounds including Nocardicins B through G [3]. The biosynthetic gene cluster responsible for Nocardicin A production has been comprehensively characterized, revealing a complex 14-gene cluster encoding proteins involved in antibiotic production, resistance, and export mechanisms [3] [6].

Research has demonstrated that this strain requires specific fermentation conditions for optimal Nocardicin A production. The fermentation medium composition significantly influences both biomass accumulation and antibiotic yield, with glucose serving as the preferred carbon source and organic nitrogen sources proving most effective for secondary metabolite production [7]. The strain exhibits particular sensitivity to environmental factors, with sodium chloride identified as a major inhibitor of Nocardicin A antimicrobial activity [8].

Other Producing Actinomycetes

Beyond the primary producer, several other actinomycete species have been identified as capable of producing Nocardicin A, each contributing unique characteristics to the understanding of this antibiotic's natural occurrence and biosynthetic diversity.

3.1.2.1. Actinosynnema mirum

Actinosynnema mirum represents a significant alternative producer of Nocardicin A and related compounds [9] [10]. This organism is distinguished by its unique morphological characteristics, particularly its motile spores borne on synnemata, which are compact groups of erect hyphae [9] [11]. The strain was originally isolated from a grass blade collected from the Raritan River, New Jersey, and is maintained as DSM 43827 in culture collections [12] [13].

Actinosynnema mirum demonstrates notable biosynthetic capabilities, producing Nocardicin A through a biosynthetic pathway that shares substantial homology with that of Nocardia uniformis subsp. tsuyamanensis [14]. The organism exhibits optimal growth under aerobic conditions at mesophilic temperatures and is capable of growing both aerobically and under moderate carbon dioxide atmospheres [9]. The complete genome sequence of Actinosynnema mirum DSM 43827 has been determined, revealing an 8,248,144 base pair genome containing 7,100 protein-coding genes [9].

The strain's ability to produce Nocardicin A has been confirmed through multiple studies, with the organism serving as an important model for understanding the biosynthetic diversity within the Nocardicin family [14] [15]. Actinosynnema mirum produces not only Nocardicin A but also demonstrates broad antimicrobial activity against various gram-positive bacteria, filamentous fungi, and yeasts [11].

3.1.2.2. Nocardiopsis atra

Nocardiopsis atra has been identified as an additional producer of Nocardicin A, representing another genus within the actinomycete family capable of synthesizing this important antibiotic [6]. The organism is maintained in culture collections as ATCC 31511 and has been documented as producing Nocardicin A alongside the primary producer organisms [16].

Limited specific information is available regarding the detailed fermentation characteristics and biosynthetic capabilities of Nocardiopsis atra compared to the primary producers. However, its identification as a Nocardicin A producer suggests the presence of similar biosynthetic machinery and genetic determinants responsible for the complex multi-step synthesis of this monocyclic beta-lactam antibiotic [6].

3.1.2.3. Microtetraspora caesia

Microtetraspora caesia represents another actinomycete genus capable of producing Nocardicin A, with specific strains ATCC 31724 and ATCC 31725 being documented as producers [17] [18]. These strains were originally isolated from soil samples, with ATCC 31724 specifically isolated from soil in India [19].

The Microtetraspora caesia strains have been the subject of patent applications for Nocardicin A production through fermentation processes [17] [18]. The organisms demonstrate the ability to produce Nocardicin A through submerged aerobic cultivation under controlled fermentation conditions. The patent literature indicates that these strains can produce Nocardicin A in yields suitable for commercial consideration, suggesting robust biosynthetic capabilities [17].

Microtetraspora caesia strains exhibit typical actinomycete morphology and growth characteristics, requiring specific nutrient compositions and cultivation conditions for optimal antibiotic production. The organisms contribute to the understanding of the taxonomic distribution of Nocardicin A biosynthetic capability across different actinomycete genera [18].

Related Natural Compounds

The Nocardicin family encompasses a series of structurally related monocyclic beta-lactam antibiotics that share common biosynthetic origins while exhibiting distinct chemical and biological properties. These compounds represent various stages of the biosynthetic pathway and structural modifications that contribute to their individual characteristics.

Nocardicin Family (B-G)

The Nocardicin family consists of seven distinct compounds, designated Nocardicins A through G, each representing different structural variants and biosynthetic intermediates [3] [20]. Nocardicin A serves as the most potent member of this family, containing the characteristic syn-configured oxime moiety that is essential for its enhanced antimicrobial activity [3].

Nocardicin B shares the molecular formula C₂₃H₂₄N₄O₉ with Nocardicin A but differs in its oxime configuration, resulting in moderate antimicrobial activity compared to the syn-configured Nocardicin A [21] [20]. The structural determination of Nocardicins A and B established the foundation for understanding the importance of stereochemical configuration in the biological activity of these compounds [20].

Nocardicins C through G represent biosynthetic intermediates and structural variants with the molecular formula C₂₃H₂₄N₄O₈, differing from Nocardicins A and B by the absence of the oxime moiety [22] [7]. Nocardicin C serves as a direct biosynthetic precursor to Nocardicin A, with the conversion mediated by the cytochrome P450 enzyme NocL [23] [7]. This enzymatic oxidation of the primary amine group in Nocardicin C to form the oxime functionality in Nocardicin A represents a critical step in the biosynthetic pathway [23].

Nocardicin G has been identified as the earliest beta-lactam-containing intermediate in the biosynthetic pathway, containing the tripeptide core structure that serves as the foundation for subsequent modifications [3]. The compound represents the initial cyclized product following the action of nonribosomal peptide synthetases and demonstrates the modular nature of Nocardicin biosynthesis [3].

Nocardicins D, E, and F represent additional structural variants and biosynthetic intermediates, with Nocardicin E serving as a substrate for the 3-amino-3-carboxypropyl transferase enzyme Nat, which catalyzes the addition of the homoseryl side chain [6] . These compounds collectively demonstrate the complexity and diversity of the Nocardicin biosynthetic pathway [22].

Structural Relationships among Nocardicins

The structural relationships among Nocardicin family members reflect the sequential nature of their biosynthetic pathway and the enzymatic modifications that distinguish each compound [25] [26]. The biosynthetic pathway initiates with the formation of a pentapeptide precursor through the action of two nonribosomal peptide synthetases, NocA and NocB, which together encode five modules [27].

The pentapeptide precursor undergoes proteolytic cleavage to yield the tripeptide core structure, which serves as the foundation for all Nocardicin compounds [28]. This tripeptide core contains three p-hydroxyphenylglycine residues in specific stereochemical configurations that are essential for the biological activity of the resulting compounds [3].

The structural diversity among Nocardicins arises from differential oxidation states of the amino group at the C-2' position and the presence or absence of the ether linkage in the homoseryl side chain [6]. Nocardicin A represents the most oxidized form, containing the syn-configured oxime moiety that is formed through the action of the cytochrome P450 enzyme NocL [23]. This oxidation reaction is highly stereoselective, producing the syn-isomer almost exclusively [23].

The homoseryl side chain modifications contribute additional structural diversity, with compounds differing in the presence and configuration of this substituent [6]. The 3-amino-3-carboxypropyl transferase enzyme Nat catalyzes the transfer of the homoseryl group from S-adenosylmethionine to appropriate Nocardicin substrates, representing a rare metabolic role for this cofactor [3].

The structural relationships among Nocardicin family members also reflect the evolutionary optimization of antimicrobial activity, with Nocardicin A representing the most active compound due to its unique combination of the syn-oxime configuration and the terminal D-configuration of the homoseryl side chain [3]. These structural features contribute to the compound's resistance to beta-lactamase enzymes and its enhanced antimicrobial spectrum [29].

CompoundMolecular FormulaMolecular Weight (Da)Key Structural FeatureBioactivity
Nocardicin AC₂₃H₂₄N₄O₉500.46syn-oxime moietyHighest activity
Nocardicin BC₂₃H₂₄N₄O₉500.46oxime moietyModerate activity
Nocardicin CC₂₃H₂₄N₄O₈484.46Primary amineBiosynthetic intermediate
Nocardicin DC₂₃H₂₄N₄O₈484.46Primary amineLower activity
Nocardicin EC₂₃H₂₄N₄O₈484.46Primary amineBiosynthetic intermediate
Nocardicin FC₂₃H₂₄N₄O₈484.46Primary amineLower activity
Nocardicin GC₂₃H₂₄N₄O₈484.46Primary amineEarliest β-lactam intermediate

The biosynthetic gene cluster organization provides additional insight into the structural relationships among Nocardicin compounds [30]. The cluster contains genes encoding enzymes responsible for the biosynthesis of the nonproteinogenic amino acid p-hydroxyphenylglycine, the assembly of the peptide backbone, and the subsequent modifications that generate the diverse family members [25]. This genetic organization reflects the modular nature of Nocardicin biosynthesis and the evolutionary development of this complex secondary metabolic pathway [26].

OrganismPrimary ProducerCollection NumberIsolation SourceCharacterization
Nocardia uniformis subsp. tsuyamanensis ATCC 21806YesATCC 21806SoilOriginal producer, extensively studied
Actinosynnema mirum DSM 43827NoDSM 43827Grass bladeMotile spores on synnemata
Nocardiopsis atraNoATCC 31511SoilAlternative producer
Microtetraspora caesia ATCC 31724NoATCC 31724Soil, IndiaPatent strain
Microtetraspora caesia ATCC 31725NoATCC 31725SoilPatent strain

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

500.15432836 g/mol

Monoisotopic Mass

500.15432836 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QWV6T6M34F

Wikipedia

Nocardicin_A

Dates

Last modified: 02-18-2024
1: Decuyper L, Deketelaere S, Vanparys L, Jukic M, Sosic I, Sauvage E, Amoroso AM, Verlaine O, Joris B, Gobec S, D'hooghe M. In silico design and enantioselective synthesis of functionalized monocyclic 3-amino-1-carboxymethyl-β-lactams as inhibitors of penicillin-binding proteins of resistant bacteria. Chemistry. 2018 Jun 8. doi: 10.1002/chem.201801868. [Epub ahead of print] PubMed PMID: 29882610.
2: Gaudelli NM, Long DH, Townsend CA. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature. 2015 Apr 16;520(7547):383-7. doi: 10.1038/nature14100. Epub 2015 Jan 26. PubMed PMID: 25624104; PubMed Central PMCID: PMC4401618.
3: Gaudelli NM, Townsend CA. Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis. Nat Chem Biol. 2014 Apr;10(4):251-8. doi: 10.1038/nchembio.1456. Epub 2014 Feb 16. PubMed PMID: 24531841; PubMed Central PMCID: PMC3961552.
4: Gaudelli NM, Townsend CA. Stereocontrolled syntheses of peptide thioesters containing modified seryl residues as probes of antibiotic biosynthesis. J Org Chem. 2013 Jul 5;78(13):6412-26. doi: 10.1021/jo4007893. Epub 2013 Jun 18. Erratum in: J Org Chem. 2013 Nov 1;78(21):11115. PubMed PMID: 23758494; PubMed Central PMCID: PMC3898789.
5: Davidsen JM, Bartley DM, Townsend CA. Non-ribosomal propeptide precursor in nocardicin A biosynthesis predicted from adenylation domain specificity dependent on the MbtH family protein NocI. J Am Chem Soc. 2013 Feb 6;135(5):1749-59. doi: 10.1021/ja307710d. Epub 2013 Jan 18. PubMed PMID: 23330869; PubMed Central PMCID: PMC3571714.
6: Giessen TW, Franke KB, Knappe TA, Kraas FI, Bosello M, Xie X, Linne U, Marahiel MA. Isolation, structure elucidation, and biosynthesis of an unusual hydroxamic acid ester-containing siderophore from Actinosynnema mirum. J Nat Prod. 2012 May 25;75(5):905-14. doi: 10.1021/np300046k. Epub 2012 May 11. PubMed PMID: 22578145.
7: Davidsen JM, Townsend CA. In vivo characterization of nonribosomal peptide synthetases NocA and NocB in the biosynthesis of nocardicin A. Chem Biol. 2012 Feb 24;19(2):297-306. doi: 10.1016/j.chembiol.2011.10.020. PubMed PMID: 22365611; PubMed Central PMCID: PMC3292777.
8: Land M, Lapidus A, Mayilraj S, Chen F, Copeland A, Del Rio TG, Nolan M, Lucas S, Tice H, Cheng JF, Chertkov O, Bruce D, Goodwin L, Pitluck S, Rohde M, Göker M, Pati A, Ivanova N, Mavromatis K, Chen A, Palaniappan K, Hauser L, Chang YJ, Jeffries CC, Brettin T, Detter JC, Han C, Chain P, Tindall BJ, Bristow J, Eisen JA, Markowitz V, Hugenholtz P, Kyrpides NC, Klenk HP. Complete genome sequence of Actinosynnema mirum type strain (101). Stand Genomic Sci. 2009 Jul 20;1(1):46-53. doi: 10.4056/sigs.21137. PubMed PMID: 21304636; PubMed Central PMCID: PMC3035213.
9: Davidsen JM, Townsend CA. Identification and characterization of NocR as a positive transcriptional regulator of the beta-lactam nocardicin A in Nocardia uniformis. J Bacteriol. 2009 Feb;191(3):1066-77. doi: 10.1128/JB.01833-07. Epub 2008 Nov 21. PubMed PMID: 19028891; PubMed Central PMCID: PMC2632093.
10: Kelly WL, Townsend CA. Mutational analysis of nocK and nocL in the nocardicin a producer Nocardia uniformis. J Bacteriol. 2005 Jan;187(2):739-46. PubMed PMID: 15629944; PubMed Central PMCID: PMC543527.
11: Gunsior M, Breazeale SD, Lind AJ, Ravel J, Janc JW, Townsend CA. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A. Chem Biol. 2004 Jul;11(7):927-38. PubMed PMID: 15271351.
12: Kelly WL, Townsend CA. Mutational analysis and characterization of nocardicin C-9' epimerase. J Biol Chem. 2004 Sep 10;279(37):38220-7. Epub 2004 Jul 13. PubMed PMID: 15252031.
13: Hwu JR, Ethiraj KS, Hakimelahi GH. Biological activity of some monocyclic- and bicyclic beta-lactams with specified functional groups. Mini Rev Med Chem. 2003 Jun;3(4):305-13. Review. PubMed PMID: 12678824.
14: Kelly WL, Townsend CA. Role of the cytochrome P450 NocL in nocardicin A biosynthesis. J Am Chem Soc. 2002 Jul 17;124(28):8186-7. PubMed PMID: 12105888.
15: Gerardin-Charbonnier C, Auberger S, Molina L, Achilefu S, Manresa MA, Vinardell P, Infante MR, Selve C. Preparation and antibiotic activity of monobactam analogues of nocardicins. Prep Biochem Biotechnol. 1999 Aug;29(3):257-72. PubMed PMID: 10431930.
16: Reeve AM, Breazeale SD, Townsend CA. Purification, characterization, and cloning of an S-adenosylmethionine-dependent 3-amino-3-carboxypropyltransferase in nocardicin biosynthesis. J Biol Chem. 1998 Nov 13;273(46):30695-703. PubMed PMID: 9804844.
17: Méndez R, Alemany T, Martín-Villacorta J. Catalysis of hydrolysis and aminolysis of non-classical beta-lactam antibiotics by metal ions and metal chelates. Chem Pharm Bull (Tokyo). 1992 Dec;40(12):3228-33. PubMed PMID: 1294325.
18: Méndez R, Alemany T, Martín-Villacorta J. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Chem Pharm Bull (Tokyo). 1992 Dec;40(12):3222-7. PubMed PMID: 1294324.
19: Ursinus A, Steinhaus H, Höltje JV. Purification of a nocardicin A-sensitive LD-carboxypeptidase from Escherichia coli by affinity chromatography. J Bacteriol. 1992 Jan;174(2):441-6. PubMed PMID: 1729236; PubMed Central PMCID: PMC205735.
20: Chitnis SN, Prasad KS, Bhargava PM. Isolation and characterization of autolysis-defective mutants of Escherichia coli that are resistant to the lytic activity of seminalplasmin. J Gen Microbiol. 1990 Mar;136(3):463-9. PubMed PMID: 1697323.

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